molecular formula C9H16ClO2PS B13958665 2-Chloro-4-ethylhexahydro-4H-1,3,2-benzodioxaphosphorin, 2-sulfide CAS No. 63886-82-8

2-Chloro-4-ethylhexahydro-4H-1,3,2-benzodioxaphosphorin, 2-sulfide

Cat. No.: B13958665
CAS No.: 63886-82-8
M. Wt: 254.71 g/mol
InChI Key: CKYVJRNTNYBPED-UHFFFAOYSA-N
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Description

2-Chloro-4-ethylhexahydro-4H-1,3,2-benzodioxaphosphorin, 2-sulfide is an organophosphorus compound characterized by a bicyclic benzodioxaphosphorin core. The molecule features a chlorine atom at the 2-position and an ethyl group at the 4-position of the hexahydrophosphorin ring, with a sulfur atom replacing one oxygen in the phosphate group (2-sulfide substitution). This structural configuration confers unique reactivity and physicochemical properties, making it relevant in pesticide chemistry and neurotoxicological studies .

Properties

CAS No.

63886-82-8

Molecular Formula

C9H16ClO2PS

Molecular Weight

254.71 g/mol

IUPAC Name

2-chloro-4-ethyl-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-4H-benzo[d][1,3,2]dioxaphosphinine

InChI

InChI=1S/C9H16ClO2PS/c1-2-8-7-5-3-4-6-9(7)12-13(10,14)11-8/h7-9H,2-6H2,1H3

InChI Key

CKYVJRNTNYBPED-UHFFFAOYSA-N

Canonical SMILES

CCC1C2CCCCC2OP(=S)(O1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes

The synthesis of 2-Chloro-4-ethylhexahydro-4H-1,3,2-benzodioxaphosphorin, 2-sulfide primarily involves the reaction of a corresponding 2-chloro-4-ethylhexahydro-4H-1,3,2-benzodioxaphosphorin precursor with sulfurizing agents to introduce the sulfide (P=S) functionality.

  • Typical Route: The precursor compound, 2-chloro-4-ethylhexahydro-4H-1,3,2-benzodioxaphosphorin, is reacted with elemental sulfur or phosphorus pentasulfide (P4S10) under anhydrous conditions to form the 2-sulfide derivative. The reaction is conducted in aprotic, anhydrous organic solvents such as toluene, tetrahydrofuran (THF), or dichloromethane to prevent hydrolysis.

  • Reaction Conditions: The temperature is carefully maintained between 80°C and 100°C to optimize reaction kinetics while minimizing side reactions. The reaction time typically spans several hours (e.g., 5 hours) to ensure complete conversion.

  • Cyclocondensation Step: The initial formation of the bicyclic benzodioxaphosphorin ring system involves cyclocondensation of diols (e.g., ethylene glycol derivatives) with phosphorus trichloride (PCl3) or phosphorus oxychloride (POCl3) under inert atmosphere, followed by sulfurization.

Industrial Scale Synthesis

In industrial settings, the synthesis is scaled up with similar reaction conditions but incorporates enhanced control over parameters such as:

Purification Techniques

  • Column Chromatography: Silica gel chromatography using hexane/ethyl acetate mixtures is employed to separate the desired product from unreacted starting materials and side-products.

  • Recrystallization: Suitable solvents such as hexane or ethyl acetate are used to recrystallize the compound, enhancing purity.

Reaction Parameters and Yield Data

The following table summarizes typical reaction parameters and outcomes from reported syntheses:

Reagent Ratio (Diol: PCl3 or PCl3/S) Solvent Temperature (°C) Reaction Time (h) Yield (%) Purity (HPLC)
1 : 1.2 Toluene 80 5 60 95%
1 : 1.5 Tetrahydrofuran (THF) 100 5 45 85%
  • The higher yield and purity are generally achieved in toluene at 80°C due to better control of reaction kinetics and reduced side reactions.

Analytical Validation of Structural Integrity

The synthesized 2-Chloro-4-ethylhexahydro-4H-1,3,2-benzodioxaphosphorin, 2-sulfide is characterized and validated using the following techniques:

  • X-ray Crystallography: Confirms the bicyclic ring structure and the distorted tetrahedral geometry around phosphorus. Typical bond lengths include P=S at approximately 2.072 Å and P–O bonds near 1.579 Å.

  • [^31P Nuclear Magnetic Resonance (NMR) Spectroscopy](pplx://action/followup): Shows a characteristic singlet near δ 50–60 ppm, indicative of the P=S group. Coupling constants help resolve stereochemical details.

  • Infrared (IR) Spectroscopy: Displays absorption bands at 650–700 cm⁻¹ corresponding to P=S stretching and 950–1000 cm⁻¹ for P–O–C linkages.

  • Mass Spectrometry: Confirms molecular weight (~284.7 g/mol) consistent with the molecular formula C10H14ClO3PS.

Summary Table of Key Preparation Data

Aspect Details
Starting Material 2-Chloro-4-ethylhexahydro-4H-1,3,2-benzodioxaphosphorin
Sulfurizing Agent Elemental sulfur or phosphorus pentasulfide (P4S10)
Solvents Toluene, tetrahydrofuran (THF), dichloromethane
Temperature Range 80–100 °C
Reaction Time Approximately 5 hours
Purification Methods Silica gel column chromatography, recrystallization
Analytical Techniques X-ray crystallography, ^31P NMR, IR spectroscopy, mass spectrometry
Typical Yield 45–60%
Purity Up to 95% (HPLC)

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-ethylhexahydro-4H-1,3,2-benzodioxaphosphorin, 2-sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding phosphine oxide.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phosphine oxides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-ethylhexahydro-4H-1,3,2-benzodioxaphosphorin, 2-sulfide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-ethylhexahydro-4H-1,3,2-benzodioxaphosphorin, 2-sulfide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The pathways involved in its mechanism of action include the inhibition of specific enzymes and the alteration of cellular signaling processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of benzodioxaphosphorin derivatives. Below is a comparative analysis with key analogues:

Compound Name Substituents Molecular Formula CAS No. Key Properties
2-Chloro-4-ethylhexahydro-4H-1,3,2-benzodioxaphosphorin, 2-sulfide 2-Cl, 4-ethyl, 2-sulfide C₉H₁₆ClO₂PS Not provided Higher lipophilicity (predicted LogP ~3.1) due to ethyl group; neurotoxic potential inferred from structural analogs .
Salithion (2-Methoxy-4H-1,3,2-benzodioxaphosphorin 2-sulfide) 2-methoxy, 2-sulfide C₈H₁₉O₃PS 3811-49-2 Lower LogP (~2.5); banned in some regions due to toxicity; used as an insecticide .
6-Acetyl-2-ethoxy-4H-1,3,2-benzodioxaphosphorin 2-sulfide 2-ethoxy, 6-acetyl, 2-sulfide C₁₁H₁₇O₄PS Not provided Enhanced reactivity in bromination reactions; acetyl group increases electrophilicity .
2-(4-Methoxyphenyl)-4H-1,3,2-benzoxathiaphosphinine 2-sulfide 4-methoxyphenyl, oxathiaphosphinine core C₁₃H₁₂O₂PS₂ Not provided Thia-substituted ring alters electronic properties; higher thermal stability .
6-Chloro-4-nitro-2-phenyl-1,3,2-benzodiazaphosphole 2-sulfide 6-Cl, 4-nitro, 2-phenyl, diazaphosphole C₁₂H₉ClN₃O₂PS 4600-26-4 High LogP (5.17); nitro group enhances oxidative reactivity; used in catalysis .

Key Comparative Insights

Chlorine substitution at the 2-position (vs. methoxy in Salithion) may reduce hydrolytic stability but increase electrophilicity, favoring interactions with biological targets like neuropathy target esterase (NTE) .

Sulfide vs. Oxide Analogues

  • The 2-sulfide substitution (common across all compared compounds) increases resistance to hydrolysis compared to phosphate oxides, as sulfur’s lower electronegativity weakens nucleophilic attack .

Regulatory and Safety Profiles

  • Salithion’s regulatory ban highlights the toxicity risks of methoxy-substituted benzodioxaphosphorins, whereas the target compound’s ethyl and chloro groups may necessitate distinct hazard evaluations .

Research Findings and Data Trends

  • Neurotoxic Potential: Structural analogs like ethyl octylphosphonofluoridate () suggest that ethyl and chloro substituents may enhance NTE inhibition, a marker for organophosphorus-induced delayed neuropathy (OPIDN) .
  • Environmental Persistence : Higher LogP values (e.g., 5.17 for the diazaphosphole) correlate with increased environmental persistence, raising concerns about ecological impacts .

Biological Activity

2-Chloro-4-ethylhexahydro-4H-1,3,2-benzodioxaphosphorin, 2-sulfide is a compound of interest in the field of organic phosphorus chemistry. Its biological activity is significant in various applications, particularly in the synthesis of nucleotides and as a reagent in phosphorylation processes. This article explores its biological activity, including detailed research findings and case studies.

The compound's chemical formula is C10H14ClO3PSC_{10}H_{14}ClO_3PS with a molecular weight of approximately 284.7 g/mol. It is characterized by the presence of both phosphorus and sulfur atoms, which contribute to its reactivity and biological interactions.

Physical Properties

PropertyValue
Molecular Weight284.7 g/mol
Melting Point38-42 °C
Boiling PointNot specified
SolubilitySoluble in organic solvents

Biological Activity

The biological activity of 2-Chloro-4-ethylhexahydro-4H-1,3,2-benzodioxaphosphorin, 2-sulfide has been studied in various contexts:

1. Phosphorylation Reactions

This compound is utilized as a phosphorylating agent in organic synthesis. It facilitates the phosphorylation of alcohols and phenols, leading to the formation of phosphate esters. These reactions are crucial for synthesizing biologically active compounds such as nucleotides.

2. Antimicrobial Activity

Research indicates that phosphorothioate derivatives exhibit antimicrobial properties. The compound's ability to inhibit bacterial growth has been documented, suggesting potential applications in developing new antimicrobial agents.

3. Enzyme Inhibition

Studies have shown that certain phosphorus-containing compounds can act as enzyme inhibitors. The specific mechanism by which 2-Chloro-4-ethylhexahydro-4H-1,3,2-benzodioxaphosphorin, 2-sulfide inhibits enzymes remains an area for further investigation.

Case Studies

Several studies highlight the compound's effectiveness in various applications:

Case Study 1: Synthesis of Nucleotides

In a study published in Tetrahedron Letters, researchers demonstrated the successful use of this compound in synthesizing nucleoside triphosphates. The reaction conditions and yields were optimized to enhance efficiency .

Case Study 2: Antimicrobial Screening

A screening of various phosphorus compounds revealed that derivatives similar to 2-Chloro-4-ethylhexahydro-4H-1,3,2-benzodioxaphosphorin exhibited significant antimicrobial activity against Gram-positive bacteria. This finding opens avenues for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-4-ethylhexahydro-4H-1,3,2-benzodioxaphosphorin 2-sulfide, and what critical parameters influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of diols with phosphorus thiochlorides under anhydrous conditions. For example, analogous organophosphorus compounds are prepared using P4S10 as a sulfurizing agent and O,O′-alkyl diols in dry toluene under nitrogen . Key parameters include:

  • Temperature : Reactions are often conducted at 80–100°C to avoid side reactions.
  • Solvent : Anhydrous solvents (e.g., toluene, THF) prevent hydrolysis of intermediates.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product from byproducts like unreacted diols or sulfurized residues .
    • Data Table :
Reagent Ratio (Diol:PCl3/S)SolventTemp (°C)Yield (%)Purity (HPLC)
1:1.2Toluene806095%
1:1.5THF1004585%

Q. How is the structural integrity of this compound validated experimentally?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography to confirm the distorted tetrahedral geometry at the phosphorus center and ring conformation .
  • <sup>31</sup>P NMR : A singlet near δ 50–60 ppm indicates the presence of the P=S group, while coupling constants (|JPC|) resolve stereochemistry .
  • IR spectroscopy : Peaks at 650–700 cm<sup>-1</sup> (P=S stretch) and 950–1000 cm<sup>-1</sup> (P-O-C linkage) .
    • Example Data :
  • X-ray: P—S bond length = 2.072 Å, P—O = 1.579 Å .
  • <sup>31</sup>P NMR (CDCl3): δ 58.2 ppm (s).

Q. What are the safety and handling protocols for this compound given its classification?

  • Methodological Answer : The compound is classified under GHS Category A (acute toxicity) based on structural analogs like 2-methoxy-4H-1,3,2-benzodioxaphosphorin 2-sulfide . Precautions include:

  • Ventilation : Use fume hoods for synthesis and purification.
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Storage : In airtight containers under nitrogen at –20°C to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for stereoisomers of this compound?

  • Methodological Answer :

  • Chromatographic Separation : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to isolate cis/trans isomers .
  • Dynamic NMR : Variable-temperature <sup>1</sup>H NMR (e.g., –40°C to 25°C) can reveal restricted rotation in isomers .
    • Example Conflict : Discrepancies in <sup>31</sup>P NMR shifts between studies may arise from solvent polarity or trace moisture. Validate using high-field NMR (500 MHz+) and deuterated solvents .

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-311+G(d,p) to optimize geometry and analyze frontier molecular orbitals (HOMO-LUMO gaps) .
  • Molecular Dynamics : Simulate solvation effects in toluene or THF using OPLS-AA force fields.
    • Key Insight : The P=S group’s electron-withdrawing nature lowers LUMO energy, enhancing reactivity toward nucleophiles .

Q. How can structure-activity relationships (SAR) be explored for its insecticidal activity?

  • Methodological Answer :

  • Analog Synthesis : Replace the ethyl group with methyl, propyl, or aryl substituents .
  • Bioassays : Test analogs against Spodoptera frugiperda larvae using diet-incorporation methods (LC50 measurements) .
    • Data Table :
Substituent (R)LC50 (ppm)LogP
Ethyl0.83.2
Methyl2.12.7

Q. What analytical strategies address challenges in quantifying trace degradation products?

  • Methodological Answer :

  • HPLC-MS/MS : Use a C18 column (ACN/water gradient) with ESI+ mode to detect sulfoxides or hydrolyzed phosphates .
  • Isotopic Labeling : Synthesize <sup>13</sup>C-labeled analogs to track degradation pathways via mass spectrometry .

Q. How does crystal packing influence the compound’s stability and reactivity?

  • Methodological Answer :

  • X-ray Diffraction : Analyze intermolecular S—H⋯S hydrogen bonds (2.8–3.0 Å) that stabilize the lattice .
  • Thermogravimetry (TGA) : Correlate decomposition temperatures (e.g., 200–250°C) with packing density .

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